1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene
CAS No.: 1822763-67-6
Cat. No.: VC11701748
Molecular Formula: C8H9FOS
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1822763-67-6 |
|---|---|
| Molecular Formula | C8H9FOS |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 1-fluoro-2-methoxy-4-methylsulfanylbenzene |
| Standard InChI | InChI=1S/C8H9FOS/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5H,1-2H3 |
| Standard InChI Key | INGGVMJZDLPKML-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)SC)F |
| Canonical SMILES | COC1=C(C=CC(=C1)SC)F |
Introduction
1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methylsulfanyl group attached to a benzene ring. Its molecular formula is C8H9FOS, and it has a molecular weight of approximately 172.22 g/mol . This compound is notable for its unique combination of functional groups, which impart distinct chemical properties and reactivity.
Synthesis Methods
The synthesis of 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene can be achieved through various methods. While specific detailed procedures are not widely documented in the available literature, general approaches in organic chemistry often involve substitution reactions, where a precursor molecule is modified to introduce the desired functional groups. For instance, starting with a benzene derivative, one might introduce the fluorine, methoxy, and methylsulfanyl groups through a series of substitution reactions.
Comparison with Similar Compounds
1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene can be compared with other compounds that share similar structural features but lack one or more of its functional groups. These comparisons highlight the impact of each group on the compound's properties and reactivity.
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Fluoro-2-methoxybenzene | Contains only fluoro and methoxy groups | Lacks the methylsulfanyl group, resulting in different reactivity |
| 1-Fluoro-4-(methylsulfanyl)benzene | Contains fluoro and methylsulfanyl groups | Lacks the methoxy group, affecting solubility |
| 2-Methoxy-4-(methylsulfanyl)benzene | Contains methoxy and methylsulfanyl groups | Lacks the fluoro substituent, leading to altered chemical properties |
| 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene | Contains sulfonyl instead of sulfanyl | Different oxidation states lead to distinct chemical behavior |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume